molecular formula C19H19N3O3S B2544925 N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034412-52-5

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2544925
CAS No.: 2034412-52-5
M. Wt: 369.44
InChI Key: NOWWICQYZNLERE-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural features, including a 1,2,3,4-tetrahydronaphthalen-1-yl group, a benzo[c][1,2,5]thiadiazole group, and a carboxamide group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including acylation, alkylations, and sulfonylation .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. Unfortunately, specific structural data for this compound is not available .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by its various functional groups. For example, the carboxamide group could potentially undergo hydrolysis or reduction reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could affect its solubility in various solvents .

Scientific Research Applications

Potential Applications in Photodynamic Therapy

  • Photosensitizer Development : A study by Pişkin, Canpolat, and Öztürk (2020) described the synthesis and characterization of zinc phthalocyanine derivatives with significant photophysical and photochemical properties, suggesting their utility in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer and Antimicrobial Applications

  • Synthesis and Anticancer Evaluation : Tiwari et al. (2017) performed a study on the synthesis and in vitro anticancer evaluation of novel Schiff's bases containing a thiadiazole scaffold, showing promising anticancer activity against various human cancer cell lines. This study emphasizes the potential of thiadiazole derivatives in cancer treatment (Tiwari et al., 2017).

Neurodegenerative Disease Research

  • Selective Histone Deacetylase Inhibitors : Lee et al. (2018) reported on the development of 5-aroylindolyl-substituted hydroxamic acids with selective inhibitory activity against histone deacetylase 6 (HDAC6), showing potential for Alzheimer's disease treatment due to their ability to decrease tau protein phosphorylation and aggregation (Lee et al., 2018).

Molecular Interaction Studies

  • Antagonist Interaction with CB1 Cannabinoid Receptor : A molecular interaction study by Shim et al. (2002) focused on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), revealing insights into its potent and selective antagonism at the CB1 cannabinoid receptor. This research contributes to understanding the molecular basis of receptor-ligand interactions, potentially informing the development of new therapeutic agents (Shim et al., 2002).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it were a drug, it might interact with biological targets such as enzymes or receptors. Unfortunately, specific information on the mechanism of action for this compound is not available .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and biological activity. Unfortunately, specific safety data for this compound is not available .

Future Directions

Future research could involve further exploration of the synthesis, properties, and potential applications of this compound. This could include developing more efficient synthesis methods, studying its reactivity under various conditions, and investigating its potential uses in fields such as medicine or materials science .

Properties

IUPAC Name

N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-25-14-5-6-15-12(9-14)3-2-8-19(15,24)11-20-18(23)13-4-7-16-17(10-13)22-26-21-16/h4-7,9-10,24H,2-3,8,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOWWICQYZNLERE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C3=CC4=NSN=C4C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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